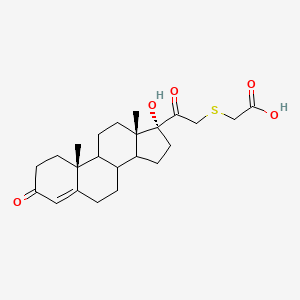
((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid is a synthetic steroid derivative This compound is structurally related to pregnane steroids and features a thioacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid typically involves multiple steps. One common method starts with the precursor 17α-hydroxyprogesterone. The key steps include:
Oxidation: The 17α-hydroxyprogesterone undergoes oxidation to form 3,20-dioxopregn-4-en-17-yl acetate.
Thioesterification: The acetate is then reacted with thioacetic acid under acidic conditions to introduce the thioacetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Using batch reactors for controlled oxidation and thioesterification reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The thioacetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and immunomodulatory effects.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mécanisme D'action
The mechanism of action of ((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This interaction affects various molecular pathways, including those involved in inflammation and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate: Similar structure but lacks the thioacetic acid moiety.
3,20-Dioxopregn-4-en-17-yl hexanoate: Another steroid derivative with a different ester group.
Uniqueness
((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid is unique due to its thioacetic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for research and therapeutic applications .
Propriétés
Numéro CAS |
114967-85-0 |
|---|---|
Formule moléculaire |
C23H32O5S |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
2-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C23H32O5S/c1-21-8-5-15(24)11-14(21)3-4-16-17(21)6-9-22(2)18(16)7-10-23(22,28)19(25)12-29-13-20(26)27/h11,16-18,28H,3-10,12-13H2,1-2H3,(H,26,27)/t16?,17?,18?,21-,22-,23-/m0/s1 |
Clé InChI |
PZTBPWRIJKJGJL-RRDSURKDSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@@]4(C(=O)CSCC(=O)O)O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCC(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


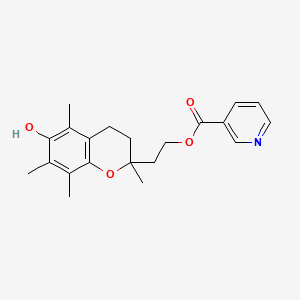

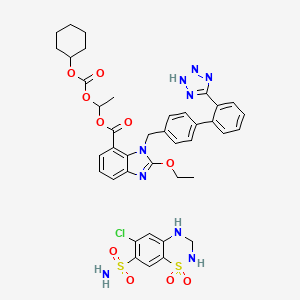
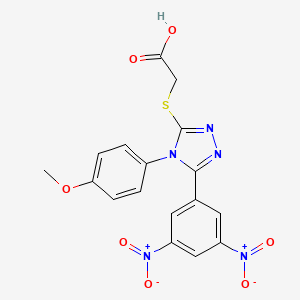



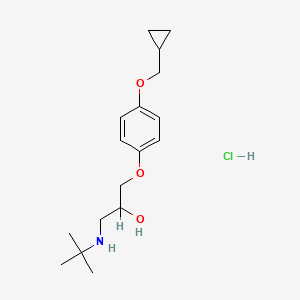
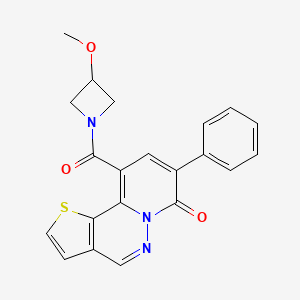
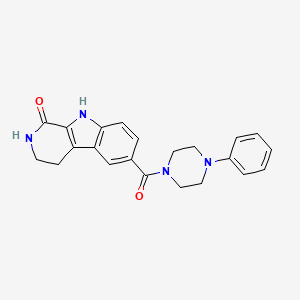
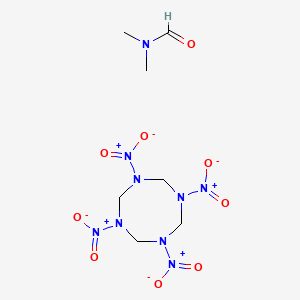

![[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol](/img/structure/B12755271.png)

